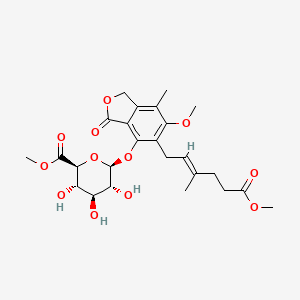
MPAG-bis methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPAG-bis methyl ester is a chemical compound derived from mycophenolic acid. It is an esterified form of mycophenolic acid glucuronide, which is a metabolite of mycophenolic acid. Mycophenolic acid is a potent immunosuppressant used in organ transplantation to prevent rejection. The esterification of mycophenolic acid glucuronide to form this compound enhances its stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MPAG-bis methyl ester typically involves the esterification of mycophenolic acid glucuronide with methanol in the presence of an acid catalyst. The reaction is carried out under mild conditions to prevent degradation of the compound. Commonly used catalysts include sulfuric acid and hydrochloric acid. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
MPAG-bis methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield mycophenolic acid glucuronide and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid or sulfuric acid at elevated temperatures. Basic hydrolysis involves the use of sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Hydrolysis: Mycophenolic acid glucuronide and methanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
MPAG-bis methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its immunosuppressive properties and potential use in organ transplantation.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of MPAG-bis methyl ester involves its conversion to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, this compound suppresses the proliferation of T and B lymphocytes, thereby exerting its immunosuppressive effects.
Comparación Con Compuestos Similares
MPAG-bis methyl ester can be compared with other esterified forms of mycophenolic acid, such as mycophenolate mofetil. While both compounds serve as prodrugs of mycophenolic acid, this compound offers enhanced stability and bioavailability. Other similar compounds include:
Mycophenolate mofetil: Another ester prodrug of mycophenolic acid with similar immunosuppressive properties.
Mycophenolic acid glucuronide: The glucuronidated metabolite of mycophenolic acid, which is less stable and less bioavailable compared to its esterified forms.
This compound stands out due to its improved pharmacokinetic properties, making it a valuable compound in both research and clinical settings.
Propiedades
Fórmula molecular |
C25H32O12 |
|---|---|
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[6-methoxy-5-[(E)-6-methoxy-3-methyl-6-oxohex-2-enyl]-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C25H32O12/c1-11(7-9-15(26)32-3)6-8-13-20(33-4)12(2)14-10-35-23(30)16(14)21(13)36-25-19(29)17(27)18(28)22(37-25)24(31)34-5/h6,17-19,22,25,27-29H,7-10H2,1-5H3/b11-6+/t17-,18-,19+,22-,25+/m0/s1 |
Clave InChI |
LMXFNHGLSAWZDI-TUPPYXDNSA-N |
SMILES isomérico |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)O)O)O |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















